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Compound of Interest

Compound Name: Ethyl homovanillate

Cat. No.: B1330015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
homovanillate (Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), a significant compound in
various research and development applications. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a
foundational resource for its identification, characterization, and utilization in scientific

endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for Ethyl homovanillate,
facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (CDCls, 400 MHz)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1330015?utm_src=pdf-interest
https://www.benchchem.com/product/b1330015?utm_src=pdf-body
https://www.benchchem.com/product/b1330015?utm_src=pdf-body
https://www.benchchem.com/product/b1330015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.25 t,J=7.1Hz 3H -CH2CHs
3.55 S 2H Ar-CHz2-COO-
3.87 S 3H -OCHs
414 q,J=7.1Hz 2H -CH2CHs
5.65 brs 1H Ar-OH
6.70 - 6.85 m 3H Aromatic-H

Note: The 'H NMR data is predicted based on the analysis of closely related structures and

general principles of NMR spectroscopy. Actual experimental values may slightly vary.

13C NMR (Carbon NMR) Data (CDCls)[1]

Chemical Shift (6) ppm Carbon Type Assighment
14.2 CHs -CH2CHs

41.2 CH2 Ar-CH2-COO-
55.9 CHs -OCHs

60.8 CH2 -CH2CHs
1121 CH Aromatic CH
1145 CH Aromatic CH
121.5 CH Aromatic CH
127.3 C Aromatic C
144.9 C Aromatic C-OH
146.5 C Aromatic C-OCHs
172.1 C C=0
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Infrared (IR) Spectroscopy

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~3400 Strong, Broad O-H Stretch (Phenolic)
3050 - 3000 Medium Aromatic C-H Stretch
2980 - 2850 Medium Aliphatic C-H Stretch
~1735 Strong C=0 Stretch (Ester)[2]

1600, 1515, 1450

Medium to Strong

Aromatic C=C Bending

~1270 Strong Aryl-O Stretch (Asymmetric)
~1150 Strong C-O Stretch (Ester)
~1030 Strong Aryl-O Stretch (Symmetric)

Note: The IR peak assignments are based on characteristic functional group frequencies for

aromatic esters.[3][4][5]

Mass Spectrometry (MS)

miz Relative Intensity Proposed Fragment
210 Moderate [M]* (Molecular lon)[1]
165 Low [M - C2HsO]*

137 High (Base Peak) [M - COOC2Hs]*[1]
107 Moderate [C7H70]*

77 Moderate [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy
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o Sample Preparation: Approximately 10-20 mg of Ethyl homovanillate is dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs).[6] A small amount of tetramethylsilane (TMS) is added
as an internal standard for chemical shift referencing. The solution is then transferred to a 5
mm NMR tube.[7]

 Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 MHz (or higher)
NMR spectrometer.

o Data Acquisition: For a standard *H NMR spectrum, a sufficient number of scans are
acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR-FTIR): A small drop of neat Ethyl homovanillate is placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8][9]

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

o Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is recorded and automatically subtracted from
the sample spectrum.[8] Multiple scans are averaged to improve the signal-to-noise ratio.[8]

Mass Spectrometry (MS)

o Sample Introduction (GC-MS): The sample is prepared by dissolving a small amount of Ethyl
homovanillate in a volatile organic solvent like dichloromethane or ethyl acetate. The
solution is then injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer
(MS).

 Instrumentation: A common setup involves a GC system equipped with a capillary column
(e.g., HP-5MS) connected to a mass selective detector operating under Electron lonization
(El) at 70 eV.[10][11]

» Data Acquisition: The GC oven temperature is programmed to ramp up, separating the
components of the sample. The mass spectrometer scans a mass range (e.g., m/z 40-400)
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to detect the molecular ion and its fragments.[12]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like Ethyl homovanillate.

Workflow for Spectroscopic Analysis of Ethyl Homovanillate

Ethyl Homovanillate Sample

Neat Liquid Sample

Dissolve in CDCI3 with TMS Dissolve in Volatile Solvent

- ___________________________|
NMR Spectroscopy FTIR Spectroscopy GC-MS Analysis
(*H and 13C) (ATR) (Electron lonization)

Data Processing and Interpretation
Process FID, Reference to TMS, Background Subtraction, Analyze Mass Spectrum,
Assign Peaks Identify Functional Groups Propose Fragmentation

Confirm Structure of
Ethyl Homovanillate

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Interpretation of Spectroscopic Data
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'H NMR Spectrum

The predicted *H NMR spectrum of Ethyl homovanillate would show characteristic signals for
the ethyl ester group: a triplet around 1.25 ppm for the methyl protons and a quartet around
4.14 ppm for the methylene protons, both with a coupling constant of approximately 7.1 Hz.
The singlet at 3.55 ppm corresponds to the methylene group adjacent to the aromatic ring. The
methoxy group on the aromatic ring appears as a singlet at 3.87 ppm. The phenolic hydroxyl
proton gives a broad singlet at around 5.65 ppm, which is exchangeable with D20. The three
aromatic protons would appear as a complex multiplet between 6.70 and 6.85 ppm.

3C NMR Spectrum

The 13C NMR spectrum confirms the presence of 11 distinct carbon environments. The
carbonyl carbon of the ester is observed downfield at 172.1 ppm. The aromatic carbons appear
in the range of 112.1 to 146.5 ppm. The aliphatic carbons of the ethyl group and the methylene
bridge are found upfield.

IR Spectrum

The IR spectrum is dominated by a strong, broad absorption band around 3400 cm~1
characteristic of the phenolic O-H stretching vibration. A sharp, intense peak around 1735 cm~1
corresponds to the C=0 stretching of the ester functional group.[2] The presence of the
aromatic ring is indicated by the C-H stretching vibrations just above 3000 cm~t and the C=C
bending vibrations in the 1600-1450 cm~1 region. Strong bands in the fingerprint region,
particularly around 1270 cm~t and 1150 cm~1, are indicative of the C-O stretching vibrations of
the aryl ether and the ester group.[3][4][5]

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]* at m/z 210, which corresponds to the
molecular weight of Ethyl homovanillate (C11H1404).[1] The base peak at m/z 137 is a result
of the characteristic benzylic cleavage, leading to the loss of the carbethoxy group (-COOC:2zHs)
and the formation of a stable benzylic cation.[1] This fragmentation is a key diagnostic feature
for this class of compounds. Other significant fragments arise from further fragmentation of the
benzylic cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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